N5-ethylpyrimidine-4,5-diamine
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Overview
Description
N5-ethylpyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethyl group at the N5 position and amino groups at the 4 and 5 positions of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ethylpyrimidine-4,5-diamine typically involves the reaction of 4,5-diaminopyrimidine with ethylating agents under controlled conditions. One common method is the alkylation of 4,5-diaminopyrimidine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N5-ethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents like tetrahydrofuran (THF) or ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted pyrimidine derivatives with various functional groups at positions 4 and 5.
Scientific Research Applications
N5-ethylpyrimidine-4,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N5-ethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4,5-Diaminopyrimidine: A precursor in the synthesis of N5-ethylpyrimidine-4,5-diamine, known for its biological activities.
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different substitution patterns.
2,6-Diaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring, exhibiting distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the ethyl group at the N5 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-N-ethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-9-5-3-8-4-10-6(5)7/h3-4,9H,2H2,1H3,(H2,7,8,10) |
InChI Key |
OKXCLDGBIBXGAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=CN=C1N |
Origin of Product |
United States |
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